molecular formula C9H12N2O B181059 N-(3-Amino-4-methylphenyl)acetamide CAS No. 6375-16-2

N-(3-Amino-4-methylphenyl)acetamide

Cat. No. B181059
CAS RN: 6375-16-2
M. Wt: 164.2 g/mol
InChI Key: RBQWGHBZCHFUQU-UHFFFAOYSA-N
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Description

“N-(3-Amino-4-methylphenyl)acetamide” is a chemical compound with the empirical formula C9H12N2O . It has a molecular weight of 164.20 . The compound is usually available in solid form .


Synthesis Analysis

The synthesis of “N-(3-Amino-4-methylphenyl)acetamide” has been studied in a continuous flow microreactor system . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction rate constants, activation energies, and pre-exponential factors were determined by kinetics study in the microflow system .


Molecular Structure Analysis

The SMILES string of “N-(3-Amino-4-methylphenyl)acetamide” is O=C©NC1=CC=C©C(N)=C1 . The InChI is 1S/C9H12N2O/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) .


Physical And Chemical Properties Analysis

“N-(3-Amino-4-methylphenyl)acetamide” is a solid compound . The exact physical and chemical properties such as color, odor, pH, vapor pressure, viscosity, boiling point, and freezing/melting point are not available .

Scientific Research Applications

Green Synthesis in Dye Production

N-(3-Amino-4-methylphenyl)acetamide has been used in the green synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) explored the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, achieving high selectivity and stability, thus contributing to more environmentally friendly dye production processes (Zhang Qun-feng, 2008).

Role in Antimalarial Drug Synthesis

The compound has also been implicated in the synthesis of antimalarial drugs. Werbel et al. (1986) synthesized a series of compounds from substituted phenylacetamides, which included derivatives similar to N-(3-Amino-4-methylphenyl)acetamide. These compounds showed promising antimalarial properties, indicating the potential use of N-(3-Amino-4-methylphenyl)acetamide in developing new antimalarial treatments (L. M. Werbel et al., 1986).

Applications in Organic Synthesis

In organic synthesis, N-(3-Amino-4-methylphenyl)acetamide is involved in various reactions. For example, Liu Chang-chu (2014) reported its use in the synthesis of 2,6-dimethyl-3-aryl-4(1H)-quinolones, demonstrating its versatility in organic chemistry (Liu Chang-chu, 2014).

Anticancer Drug Synthesis

The compound's derivatives have been studied for their anticancer properties. Gopal Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a derivative of N-(3-Amino-4-methylphenyl)acetamide, and confirmed its anticancer activity through in silico modeling, highlighting its potential in cancer drug development (Gopal Sharma et al., 2018).

Development of Opioid Agonists

Research by Barlow et al. (1991) explored the synthesis of opioid kappa agonists using N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are structurally related to N-(3-Amino-4-methylphenyl)acetamide. This study highlights the compound's relevance in the development of novel pain management drugs (J. J. Barlow et al., 1991).

Safety and Hazards

“N-(3-Amino-4-methylphenyl)acetamide” may cause eye and skin irritation . It may be harmful if swallowed or absorbed through the skin . The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification .

properties

IUPAC Name

N-(3-amino-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQWGHBZCHFUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064293
Record name Acetamide, N-(3-amino-4-methylphenyl)-
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6375-16-2
Record name N-(3-Amino-4-methylphenyl)acetamide
Source CAS Common Chemistry
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Record name 4-Acetylamino-2-aminotoluene
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Record name Acetamide, N-(3-amino-4-methylphenyl)-
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Record name Acetamide, N-(3-amino-4-methylphenyl)-
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Record name N-(3-amino-4-methylphenyl)acetamide
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Record name N-(3-AMINO-4-METHYLPHENYL)ACETAMIDE
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Synthesis routes and methods

Procedure details

N-(5-Acetylamino-2-methyl-phenyl)-2,2,2-trifluoro-acetamide (2.93 g, 11.24 mmol) was taken up in methanol (50 mL) and sodium carbonate (5.96 g, 56.20 mmol) was added. The reaction was stirred at room temp for 12 h. The reaction mixture was into water and the aqueous layer was extracted three times with ethyl acetate. The combined organic layers were washed with brine and dried over anhydrous magnesium sulfate. The solution was filtered and the solvent removed under reduced pressure. The product was utilized without further purification. Yield 1.60 g. 1H NMR (CDCl3, 300 MHz): δ2.16 (s, 3H). 2.31 (s, 3H), 7.18 (d, J=9 Hz, 1H), 7.32 (d, J 9 Hz, 1H), 7.64 (s, 1H), 7.64 (s, 1H).
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
5.96 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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